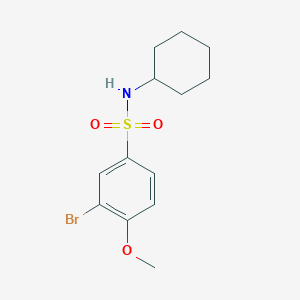

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLFSPCORQGSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Chemical Structure Analysis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide

Abstract: This technical guide provides a comprehensive framework for the chemical structure analysis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, integrating spectroscopic, crystallographic, and computational methodologies. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure validated and robust structural elucidation, a critical step in the evaluation of novel sulfonamide derivatives for their potential therapeutic applications.

Introduction: The Significance of Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] While historically recognized for their antibacterial properties, the structural versatility of sulfonamides has led to their development as diuretics, hypoglycemics, and antitumor agents.[2] The compound this compound incorporates several key structural motifs: a substituted aromatic ring, a sulfonamide linkage, and a lipophilic cyclohexyl group. Each of these components is expected to influence its physicochemical properties and biological activity.

A rigorous and unambiguous determination of the chemical structure of this molecule is a prerequisite for understanding its structure-activity relationship (SAR), optimizing its properties through further chemical modification, and elucidating its mechanism of action at a molecular level. This guide presents a logical and self-validating workflow for achieving this comprehensive structural characterization.

Synthesis and Physicochemical Characterization

A reliable synthetic route and an initial understanding of the molecule's basic properties are foundational to any in-depth structural analysis.

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of this compound can be logically approached through the formation of the key sulfonamide bond.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis

-

Chlorosulfonation of 2-bromoanisole: To a stirred solution of 2-bromoanisole in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Formation of Sulfonyl Chloride: The resulting 3-bromo-4-methoxybenzenesulfonic acid is converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

-

Sulfonamide Synthesis: The crude 3-bromo-4-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine) and cooled to 0 °C. Cyclohexylamine is added dropwise, and the reaction is stirred at room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Spectroscopic Elucidation: A Multi-technique Approach

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR Spectroscopy: This technique will provide information on the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. Key expected signals include the methoxy singlet, the multiplets of the cyclohexyl ring, and the characteristic splitting patterns of the aromatic protons.

-

¹³C NMR Spectroscopy: This provides information on the number of different carbon environments. The chemical shifts will be indicative of the type of carbon (aliphatic, aromatic, attached to heteroatoms).

Table 1: Predicted NMR Chemical Shifts

| Nucleus | Environment | Expected Chemical Shift (δ, ppm) |

| ¹H | Methoxy (-OCH₃) | 3.8 - 4.0 |

| ¹H | Aromatic (Ar-H) | 6.8 - 8.0 |

| ¹H | Sulfonamide (N-H) | 5.0 - 7.0 (variable, broad) |

| ¹H | Cyclohexyl (CH-N) | 3.0 - 3.5 |

| ¹H | Cyclohexyl (-CH₂-) | 1.0 - 2.0 |

| ¹³C | Methoxy (-OCH₃) | ~56 |

| ¹³C | Aromatic (C-Br) | ~112 |

| ¹³C | Aromatic (C-H) | 115 - 135 |

| ¹³C | Aromatic (C-S) | 135 - 140 |

| ¹³C | Aromatic (C-O) | ~158 |

| ¹³C | Cyclohexyl (CH-N) | 50 - 55 |

| ¹³C | Cyclohexyl (-CH₂-) | 24 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The intensity of an IR absorption is related to the change in the dipole moment during the vibration.[3]

Table 2: Expected IR Absorption Frequencies

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3390 - 3230[4] |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 2950 - 2850 |

| S=O (asymmetric) | Stretch | 1344 - 1317[4] |

| S=O (symmetric) | Stretch | 1187 - 1147[4] |

| C-O (aryl ether) | Stretch | 1250 - 1200 |

| S-N | Stretch | 924 - 906[4] |

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is employed to determine the molecular weight and to gain structural information from the fragmentation pattern.[3]

-

Molecular Ion Peak (M⁺): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺.

-

Fragmentation: Key fragmentation pathways would include cleavage of the S-N bond, loss of the cyclohexyl group, and loss of SO₂.

Caption: Integrated workflow for spectroscopic structure elucidation.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide invaluable data, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule in the solid state.[5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.

The crystal structure will reveal the conformation of the cyclohexyl ring, the geometry around the sulfonamide nitrogen, and the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing.[7]

Computational Modeling: In Silico Validation and Insight

Computational docking studies are instrumental in elucidating binding mechanisms at a molecular level.[1] Density Functional Theory (DFT) calculations can be used to predict and rationalize the experimental spectroscopic data.

Methodology: DFT-Based Analysis

-

Geometry Optimization: An initial 3D model of the molecule is subjected to geometry optimization to find its lowest energy conformation.

-

Spectroscopic Prediction: NMR chemical shifts and IR vibrational frequencies can be calculated from the optimized geometry and compared with experimental data for validation.

-

Electronic Property Analysis: Molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO) can be calculated to provide insights into the molecule's reactivity and potential interaction sites.

Caption: Workflow for computational validation of the molecular structure.

Conclusion

The comprehensive structural analysis of this compound is achieved through a synergistic application of synthesis, spectroscopy, crystallography, and computational modeling. This integrated approach ensures a self-validating and robust characterization, providing the essential foundation for any subsequent investigation into its biological properties and potential as a therapeutic agent. The methodologies detailed herein represent a best-practice framework for the structural elucidation of novel chemical entities in a drug discovery and development context.

References

-

Crystal Growth & Design. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications. [Link]

-

RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]

-

ResearchGate. (2021). (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link]

-

ACS Publications. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link]

-

Scientific Research Publishing. (2022). Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease. [Link]

-

PMC. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

-

PMC. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. [Link]

-

PubMed. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. [Link]

-

Scribd. Synthesis and Structure of Sulfonamides. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

-

PubChem. 4-cyclohexyl-N-(3-methoxypropyl)benzenesulfonamide. [Link]

-

Lab Supplies. N-Cyclohexyl 4-bromo-3-methoxybenzamide, min 98%, 100 grams. [Link]

-

Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. [Link]

-

Spectral Database of Organic Compounds (SDBS). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

NIST WebBook. 3-Bromo-4-methoxybenzaldehyde. [Link]

-

SpectraBase. 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. [Link]

-

PubChemLite. 4-bromo-n-(4-methoxyphenyl)benzenesulfonamide (C13H12BrNO3S). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. znaturforsch.com [znaturforsch.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Properties of N-cyclohexyl-benzenesulfonamide derivatives in drug discovery

An In-Depth Technical Guide to the Properties of N-Cyclohexyl-Benzenesulfonamide Derivatives in Drug Discovery

Executive Summary

The N-cyclohexyl-benzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile platform for the development of novel therapeutic agents. Characterized by a benzenesulfonamide core with a cyclohexyl group attached to the sulfonamide nitrogen, these derivatives exhibit a remarkable breadth of pharmacological activities. This guide provides a comprehensive analysis of their synthesis, physicochemical properties, structure-activity relationships (SAR), and diverse applications in drug discovery. We delve into their mechanisms of action as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by detailed experimental protocols and in silico data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.

Introduction: The Significance of the N-Cyclohexyl-Benzenesulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of clinically approved drugs.[1] Its ability to act as a bioisostere for other functional groups and its capacity to engage in strong hydrogen bonding interactions make it a highly valuable pharmacophore.[2] When combined with a benzene ring, it forms the benzenesulfonamide core, a structure known for its chemical stability and synthetic tractability.

The introduction of an N-cyclohexyl group imparts specific and advantageous properties. The cyclohexyl moiety, a non-planar and lipophilic group, can explore hydrophobic pockets within biological targets that may be inaccessible to flat, aromatic substituents.[3] This can lead to enhanced binding affinity, improved selectivity for specific enzyme isoforms, and favorable pharmacokinetic profiles.[4] Derivatives of the N-cyclohexyl-benzenesulfonamide scaffold have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology.[1][5]

Core Physicochemical and Structural Properties

The defining features of the N-cyclohexyl-benzenesulfonamide scaffold are the aromatic benzene ring, the sulfonamide linker (-SO₂NH-), and the aliphatic cyclohexyl ring.

-

The Benzenesulfonamide Group: This group is a classic zinc-binding group (ZBG), crucial for the inhibition of metalloenzymes like carbonic anhydrases.[4][6] The nitrogen atom of the sulfonamide can be deprotonated, allowing it to coordinate with the zinc ion in the enzyme's active site.[6]

-

The Cyclohexyl Ring: Typically adopting a stable chair conformation, the cyclohexyl group introduces three-dimensionality and lipophilicity.[1][7] Its size and shape can be critical for fitting into specific hydrophobic subpockets of a target protein, thereby influencing potency and selectivity.[4]

-

The Aromatic Ring: The benzene ring serves as a scaffold onto which various substituents can be placed to modulate electronic properties, solubility, and interactions with the target protein. Electron-withdrawing or -donating groups can fine-tune the acidity of the sulfonamide proton and influence binding.

Synthesis Strategies

The synthesis of N-cyclohexyl-benzenesulfonamide derivatives is typically achieved through a robust and straightforward nucleophilic substitution reaction. The most common method involves the reaction of a substituted benzenesulfonyl chloride with cyclohexylamine.

Sources

- 1. N-Cyclohexyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

The Bromine Advantage: A Technical Guide to the Biological Activity of Brominated Sulfonamide Scaffolds

Introduction: Beyond Classic Antibacterials

The sulfonamide scaffold, a cornerstone of medicinal chemistry, is renowned for its pioneering role in the dawn of the antibiotic age.[1] However, its therapeutic potential extends far beyond its classic antibacterial mechanism of inhibiting folate synthesis.[2][3] Modern drug discovery has revitalized this "privileged structure," uncovering a vast landscape of biological activities, including potent anticancer, anti-inflammatory, and diverse enzyme-inhibitory effects.[4][5] A key strategy in unlocking and optimizing this potential has been the strategic incorporation of halogen atoms, with bromine, in particular, offering a unique set of physicochemical advantages.[6][7]

This technical guide provides an in-depth exploration of the biological activities of brominated sulfonamide scaffolds. We will move beyond a mere listing of effects to dissect the causality behind experimental design, present validated protocols for evaluation, and ground our discussion in the authoritative literature. For researchers, scientists, and drug development professionals, this document serves as a practical and scientifically rigorous resource for harnessing the power of bromination to enhance the therapeutic utility of the sulfonamide core.

Pillar 1: The Sulfonamide Core - A Versatile Pharmacophore

The foundational sulfonamide moiety (-SO₂NH₂-) is deceptively simple. Its enduring relevance in drug design stems from its ability to act as a bioisostere for other functional groups, like carboxylic acids, while possessing distinct properties.[8] Its protons can engage in crucial hydrogen bonding, and the sulfur atom can participate in various non-covalent interactions, allowing it to bind to a wide array of biological targets.

The classical antibacterial action of sulfonamides serves as a perfect model of its mechanism. Sulfonamides mimic para-aminobenzoic acid (PABA), a vital substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[9] By competitively inhibiting DHPS, they block the synthesis of folic acid, a precursor required for the production of DNA, RNA, and proteins, thereby halting bacterial growth.[2][9] This bacteriostatic effect is selective because human cells acquire folate from their diet and lack the DHPS enzyme.[10]

Pillar 2: The Bromine Advantage - Strategic Molecular Enhancement

The introduction of a bromine atom onto the sulfonamide scaffold is a deliberate design choice, not a trivial substitution. Bromination can profoundly alter a molecule's properties to enhance its therapeutic index.[6][7]

-

Increased Lipophilicity : The addition of bromine generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, potentially improving bioavailability and access to intracellular targets.[11]

-

Halogen Bonding : Bromine can participate in halogen bonding, a highly directional, non-covalent interaction between the electrophilic region on the bromine atom (the "sigma-hole") and a nucleophilic partner, such as an oxygen or nitrogen atom in a protein's active site.[6][7] This can introduce new, high-affinity binding interactions that are not possible with non-halogenated analogs, leading to increased potency and selectivity.

-

Metabolic Stability : Bromination can block sites on the molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450s, thereby increasing the drug's half-life and duration of action.[6]

-

Modulation of Electronic Properties : As an electron-withdrawing group, bromine can influence the pKa of the sulfonamide nitrogen, which can be critical for optimizing binding affinity and pharmacokinetic properties.

These advantages have been leveraged to develop brominated sulfonamides with potent activities across several therapeutic areas.

Key Biological Activities & Data

Anticancer Activity

Brominated sulfonamides have emerged as a promising class of anticancer agents, acting through diverse mechanisms that often involve targeted enzyme inhibition and disruption of key signaling pathways.[4][12]

One of the most compelling targets is the Bromodomain and Extra-Terminal domain (BET) family of proteins , particularly BRD4 .[13][14] BRD4 is a critical reader of epigenetic marks that regulates the transcription of key oncogenes, including c-myc.[13] Inhibitors can displace BRD4 from chromatin, leading to the downregulation of c-myc, cell cycle arrest, and apoptosis in cancer cells.[14]

Table 1: Anticancer Activity of Representative Sulfonamide Derivatives

| Compound Class | Specific Compound Example | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Phenylisoxazole Sulfonamide | Compound 58 (BRD4 Inhibitor) | MV4-11 (Leukemia) | 0.15 µM | [13] |

| Phenylisoxazole Sulfonamide | Compound 58 (BRD4 Inhibitor) | HL-60 (Leukemia) | 1.21 µM | [13] |

| Oxazolone-Based Sulfonamide | Compound 9f | HepG2 (Liver) | 6.39 µg/mL | [4] |

| Oxazolone-Based Sulfonamide | Compound 9k | PC3 (Prostate) | 7.27 µg/mL | [4] |

| Oxazole-Benzenesulfonamide | Compound 2 | HOP-92 (Lung) | 4.56 µM |[15] |

Antimicrobial Activity

While sulfonamides are classic antibacterials, bromination can enhance their potency and broaden their spectrum of activity. The primary mechanism remains the inhibition of folic acid synthesis.[16] The Minimum Inhibitory Concentration (MIC) is the standard measure of in vitro antibacterial potency.

Table 2: Antimicrobial Activity (MIC) of Representative Sulfonamide Derivatives

| Compound Class | Specific Compound Example | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|---|

| Benzenesulfonamide Derivative | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid | S. aureus ATCC 29213 | 32 µg/mL | [1] |

| Thienopyrimidine-Sulfonamide | Hybrid 8ii | S. aureus | 125 µg/mL | [17] |

| Thienopyrimidine-Sulfonamide | Hybrid 8ii | E. coli | 125 µg/mL | [17] |

| Thienopyrimidine-Sulfonamide | Hybrid 8iii (Antifungal) | C. albicans | 31.25 µg/mL |[17] |

Enzyme Inhibition: Carbonic Anhydrases

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport.[18] Their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers where specific isoforms (e.g., hCA IX, XII) are overexpressed.[8] The sulfonamide group is a premier zinc-binding pharmacophore, and brominated derivatives have been developed as potent and sometimes isoform-selective CA inhibitors.[8][19]

Table 3: Carbonic Anhydrase (CA) Inhibition by Sulfonamide Derivatives

| Compound Class | Target Isoform | Activity (Kᵢ) | Reference |

|---|---|---|---|

| Pyrazoline-Benzenesulfonamide | hCA I | 316.7 nM | [19] |

| Pyrazoline-Benzenesulfonamide | hCA II | 412.5 nM | [19] |

| Ureidobenzenesulfonamide | hCA IX | 25 - 882 nM | [8] |

| Ureidobenzenesulfonamide | hCA XII | 8.8 - 175 nM | [8] |

| Pyrazole/Pyridazine-carboxamide | hCA II | 3.3 nM |[12] |

Experimental Workflows & Protocols

Scientific integrity demands robust and reproducible methodologies. The following section details validated, step-by-step protocols for synthesizing a model brominated sulfonamide and for evaluating the key biological activities discussed.

Synthesis of a Model Brominated Sulfonamide

This protocol outlines a general, reliable synthesis for a representative compound, N-(4-bromophenyl)-4-bromobenzenesulfonamide, adapted from established literature methods.[16][20] The causality is clear: a nucleophilic amine reacts with an electrophilic sulfonyl chloride to form the stable sulfonamide bond.

Step-by-Step Protocol:

-

Reaction Setup : In a round-bottomed flask under a nitrogen atmosphere, dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous aprotic solvent like dichloromethane (DCM).

-

Addition of Amine : To the stirred solution, add 4-bromoaniline (1.0 equivalent).

-

Base Addition : Cool the mixture to 0°C in an ice bath. Slowly add a base, such as pyridine or triethylamine (1.2 equivalents), dropwise. The base neutralizes the HCl byproduct, driving the reaction to completion.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Washing : Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure brominated sulfonamide.[7]

In Vitro Anticancer Screening: MTT Cytotoxicity Assay

The MTT assay is a robust, colorimetric method for assessing cell viability.[2][6] Its principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

-

Compound Treatment : Prepare serial dilutions of the brominated sulfonamide test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.5% DMSO) and a positive control (a known anticancer drug).[7]

-

Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[7]

-

MTT Addition : Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[2][3]

-

Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[3][6]

-

Absorbance Measurement : Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[2][3]

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[21][22] This method provides a quantitative result for the lowest concentration of a drug that inhibits visible bacterial growth.

Step-by-Step Protocol:

-

Prepare Compound Dilutions : In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the brominated sulfonamide compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). Typically, 50 µL of broth is added to wells 2-12, and 100 µL of the starting drug concentration is added to well 1. Then, 50 µL is serially transferred from well 1 to well 11, with the final 50 µL from well 11 being discarded.[22][23]

-

Prepare Inoculum : Select 3-5 isolated bacterial colonies from a fresh (18-24 hour) agar plate. Suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22][24]

-

Standardize Inoculum : Dilute the adjusted bacterial suspension in the broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[22]

-

Inoculate Plate : Within 15 minutes of standardization, add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

-

Controls : Ensure the plate includes a positive control for growth (well with broth and inoculum, no drug) and a negative/sterility control (well with broth only).[22]

-

Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[22]

-

Determine MIC : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[22]

Conclusion and Future Directions

The brominated sulfonamide scaffold represents a powerful and versatile platform for modern drug discovery. The strategic incorporation of bromine can significantly enhance biological activity by improving pharmacokinetics and introducing potent new binding interactions. As demonstrated, these compounds exhibit compelling anticancer, antimicrobial, and enzyme-inhibitory profiles, supported by robust and validated screening methodologies.

Future research should focus on exploring the structure-activity relationships (SAR) of bromination patterns on diverse sulfonamide cores to develop agents with greater potency and, critically, higher selectivity for their intended targets over off-targets. The use of brominated fragments in crystallization-based screening will continue to be a valuable tool for identifying novel binding pockets. As our understanding of the nuanced roles of enzymes like carbonic anhydrases and epigenetic readers like BRD4 in disease grows, so too will the opportunities for designing next-generation brominated sulfonamide inhibitors as precision therapeutics.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]

-

Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1893. Retrieved from [Link]

-

Berditsch, M. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. Retrieved from [Link]

-

De Luca, V., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271-277. Retrieved from [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, April). FWD AMR-RefLabCap. Retrieved from [Link]

-

Paul, C. E., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7281. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(3), 665. Retrieved from [Link]

-

Gencer, N., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 15. Retrieved from [Link]

-

Wang, L., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 222, 113588. Retrieved from [Link]

-

Denner, T. C., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(22), 7654. Retrieved from [Link]

-

Rodrigues, G. C., et al. (2016). 4-Bromo-N-(4-bromophenyl)benzenesulfonamide. IUCrData, 1(5), x160655. Retrieved from [Link]

-

Wang, L., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. ResearchGate. Retrieved from [Link]

-

De Luca, V., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. Retrieved from [Link]

-

Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Drug Metabolism and Disposition, 20(6), 903-906. Retrieved from [Link]

-

Taha, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. Retrieved from [Link]

-

Guler, O. O., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1162-1167. Retrieved from [Link]

-

Values of the MIC, MIC 50 and MIC 90 of the sulfonamide derivatives... (n.d.). ResearchGate. Retrieved from [Link]

-

MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.). ResearchGate. Retrieved from [Link]

-

Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development... International Journal of Organic Chemistry, 11, 199-223. Retrieved from [Link]

-

Semenyuta, I., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 603. Retrieved from [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). FDA. Retrieved from [Link]

Sources

- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. clyte.tech [clyte.tech]

- 10. researchhub.com [researchhub.com]

- 11. mdpi.com [mdpi.com]

- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journals.iucr.org [journals.iucr.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. microbeonline.com [microbeonline.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Solubility profile of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Pharmaceutical Sciences

This compound is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents[1]. The solubility of such compounds is a pivotal physical property that dictates their path through the drug development pipeline.[2] Poor solubility can lead to challenges in formulation, low bioavailability, and ultimately, therapeutic inefficacy. Conversely, a well-characterized solubility profile in a range of organic solvents is essential for:

-

Process Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient scale-up.

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, and understanding dissolution behavior for solid forms.

-

Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicology and efficacy models.

This guide provides the foundational knowledge and practical steps to meticulously characterize the solubility of this compound.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to be spontaneous, ΔGsol must be negative. This process can be conceptually broken down into three stages, as illustrated in the following diagram:

Figure 1: A conceptual diagram illustrating the energetic contributions to the enthalpy of solution.

The overall enthalpy of solution (ΔHsol) is the sum of these steps. The interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions dictates the solubility.

For sulfonamides, solubility in different solvents is influenced by several factors:

-

Hydrogen Bonding: The sulfonamide group has both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), allowing for strong interactions with protic solvents like alcohols.

-

Polarity: The presence of the polar sulfonyl group and the potentially polarizable aromatic ring will influence solubility in polar solvents.

-

Molecular Size and Shape: The bulky cyclohexyl and substituted phenyl groups will affect how the molecule packs in the crystal lattice and how it fits into the solvent structure.

The temperature dependence of solubility is typically described by the van't Hoff equation, which demonstrates that for most solid solutes, solubility increases with temperature.[3]

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation or "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[4]

Materials and Equipment

-

This compound (solid, crystalline)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of appropriate purity (HPLC grade recommended)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key stages of the solubility determination process:

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide

For: Researchers, scientists, and drug development professionals.

Introduction

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The synthesis of novel sulfonamide derivatives is therefore a critical activity in the pursuit of new and improved pharmaceuticals.

This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available 2-bromoanisole. The procedure is designed to be robust and reproducible, providing a high-purity final product. We will delve into the rationale behind the choice of reagents and reaction conditions, offering insights to empower researchers to adapt and troubleshoot similar synthetic challenges.

Overall Reaction Scheme

The synthesis is a two-step process, beginning with the chlorosulfonation of 2-bromoanisole to form the key intermediate, 3-bromo-4-methoxybenzenesulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with cyclohexylamine to yield the target compound.

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 3-bromo-4-methoxybenzenesulfonyl chloride

This initial step involves an electrophilic aromatic substitution reaction. The highly electrophilic chlorosulfonic acid reacts with 2-bromoanisole to introduce the sulfonyl chloride group onto the aromatic ring.

Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoanisole (1.87 g, 10.0 mmol) in chloroform (5 mL).

-

Cooling: Cool the solution to a temperature between -5°C and 0°C using an ice-salt bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise to the stirred solution over a period of 30 minutes.[2][3] Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[4][5][6][7][8]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over the course of one hour.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the aqueous layer and extract it twice with chloroform.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-4-methoxybenzenesulfonyl chloride as a solid. The crude product is often of sufficient purity to be used in the next step without further purification.

Scientific Rationale

-

Choice of Reagent: Chlorosulfonic acid is a powerful electrophile, necessary to activate the aromatic ring for sulfonation.

-

Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Work-up: Pouring the reaction mixture onto ice serves to quench the reaction and hydrolyze any remaining chlorosulfonic acid. The subsequent extraction with an organic solvent isolates the desired sulfonyl chloride from the aqueous layer.

Part 2: Synthesis of this compound

The second step is a nucleophilic substitution reaction where the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve the crude 3-bromo-4-methoxybenzenesulfonyl chloride (2.80 g, 9.8 mmol) in dichloromethane (DCM, 30 mL).

-

Addition of Base: Add triethylamine (1.76 mL, 12.6 mmol) to the solution.[2]

-

Addition of Amine: Slowly add cyclohexylamine (1.43 mL, 12.6 mmol) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up: Pour the reaction mixture into a 5% citric acid solution.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a crystalline solid.[2]

Scientific Rationale

-

Choice of Base: Triethylamine is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the cyclohexylamine, which would render it non-nucleophilic.[10]

-

Solvent Selection: Dichloromethane is a common solvent for this type of reaction as it is relatively inert and effectively dissolves both the sulfonyl chloride and the amine.

-

Purification: Recrystallization is an effective method for purifying solid organic compounds.[11] An ethyl acetate/hexane mixture provides a good solvent system for sulfonamides, as they are typically soluble in the more polar ethyl acetate at elevated temperatures and less soluble upon the addition of the non-polar hexane and cooling, allowing for the formation of pure crystals.[12][13][14]

Quantitative Data Summary

| Parameter | Value |

| Starting Material (Step 1) | 2-Bromoanisole |

| Amount | 1.87 g (10.0 mmol) |

| Reagent (Step 1) | Chlorosulfonic Acid |

| Amount | 2.0 mL (30.0 mmol) |

| Intermediate | 3-bromo-4-methoxybenzenesulfonyl chloride |

| Theoretical Yield | 2.86 g |

| Starting Material (Step 2) | 3-bromo-4-methoxybenzenesulfonyl chloride |

| Amount | 2.80 g (9.8 mmol) |

| Reagent (Step 2) | Cyclohexylamine |

| Amount | 1.43 mL (12.6 mmol) |

| Reagent (Step 2) | Triethylamine |

| Amount | 1.76 mL (12.6 mmol) |

| Final Product | This compound |

| Theoretical Yield | 3.42 g |

| Typical Overall Yield | 70-80% |

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Thin Layer Chromatography (TLC): To assess the purity of the final product and monitor the reaction progress.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[9]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By understanding the rationale behind each step, from reagent selection to purification techniques, researchers can confidently reproduce this synthesis and adapt it for the preparation of other novel sulfonamide derivatives. The provided workflow and data serve as a valuable resource for scientists engaged in medicinal chemistry and drug development.

References

-

Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]

-

Das, B., & Dewkar, G. (2014). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 4(5), 269-284. Retrieved from [Link]

-

Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111–4113. Retrieved from [Link]

-

Gomez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Retrieved from [Link]

-

Bull, J. A., & Luisi, R. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(8), 1629–1634. Retrieved from [Link]

-

Atul Ltd. (2016, November 15). Chlorosulfonic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]

-

Gomez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from [Link]

-

Feng, C., & Wu, Y. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32937-32951. Retrieved from [Link]

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]

-

Lab Supplies. (n.d.). N-Cyclohexyl 4-bromo-3-methoxybenzamide, min 98%, 100 grams. Retrieved from [Link]

-

Khan, I. U., et al. (2011). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1153. Retrieved from [Link]

-

Wagh, A. S. (2015). New Route Of Synthesis Of M Bromoanisole. Indian Patent Application 1645/MUM/2014. Retrieved from [Link]

-

Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Retrieved from [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]

- 4. atul.co.in [atul.co.in]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. nj.gov [nj.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Procedure for nucleophilic substitution of 3-bromo-4-methoxybenzenesulfonyl chloride with cyclohexylamine

Application Note & Protocol

Topic: Synthesis of N-cyclohexyl-3-bromo-4-methoxybenzenesulfonamide via Nucleophilic Substitution

Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Synthesis of a Versatile Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticancer agents.[1] The synthesis of N-substituted sulfonamides through the reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and robust transformation in organic synthesis.[1][2] This document provides a comprehensive, in-depth guide to the synthesis of N-cyclohexyl-3-bromo-4-methoxybenzenesulfonamide, a molecule incorporating several key structural features relevant to drug discovery: a sulfonamide linker, a substituted aromatic ring, and a lipophilic cyclohexyl group.

This application note moves beyond a simple recitation of steps, delving into the mechanistic rationale and critical parameters that govern the reaction's success. By understanding the underlying principles of the nucleophilic substitution at the sulfonyl sulfur, researchers can better troubleshoot and adapt this protocol for the synthesis of analogous structures. The procedure detailed herein has been designed to be self-validating, incorporating in-process controls and post-synthesis characterization to ensure the identity and purity of the final product.

Reaction Scheme & Mechanism

The overall transformation involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with cyclohexylamine to form the desired N-cyclohexyl-3-bromo-4-methoxybenzenesulfonamide and hydrochloric acid. A base is used to neutralize the acid byproduct, driving the reaction to completion.

Overall Reaction:

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride. The sulfur atom is rendered highly electron-deficient by the two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom.[1]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine (the nucleophile) attacks the electrophilic sulfur atom of the 3-bromo-4-methoxybenzenesulfonyl chloride. This forms a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.

-

Deprotonation: The resulting protonated sulfonamide is deprotonated by a base (in this protocol, sodium carbonate) to yield the neutral sulfonamide product and neutralize the generated HCl.[1]

The following diagram illustrates this mechanistic pathway.

Caption: A diagram illustrating the key steps in the nucleophilic substitution reaction.

Materials & Equipment

Reagents & Solvents

| Reagent/Solvent | Formula | M.W. | Purity | Supplier |

| 3-bromo-4-methoxybenzenesulfonyl chloride | C₇H₆BrClO₃S | 289.55 | ≥97% | e.g., Sigma-Aldrich |

| Cyclohexylamine | C₆H₁₃N | 99.17 | ≥99% | e.g., Alfa Aesar |

| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | ACS Grade | e.g., Fisher Scientific |

| Hydrochloric Acid (3M) | HCl | 36.46 | ACS Grade | e.g., VWR |

| Methanol | CH₃OH | 32.04 | HPLC Grade | e.g., Sigma-Aldrich |

| Deionized Water | H₂O | 18.02 | >18 MΩ·cm | In-house |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | e.g., Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | e.g., Fisher Scientific |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Dropping funnel

-

Ice bath

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

Melting point apparatus

-

Analytical balance

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a ~5 mmol scale synthesis. All operations involving the sulfonyl chloride should be performed in a well-ventilated chemical fume hood.[3]

Part 1: Reaction Setup

-

Prepare the Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (0.64 g, 6.45 mmol, 1.1 eq) in 15 mL of deionized water. Stir the solution at room temperature.

-

Add the Sulfonyl Chloride: Carefully add 3-bromo-4-methoxybenzenesulfonyl chloride (1.70 g, 5.87 mmol, 1.0 eq) to the stirring amine solution. The sulfonyl chloride is a solid and may be added in portions.

-

Causality Note: The sulfonyl chloride is sensitive to moisture and can hydrolyze.[6] While the reaction medium is aqueous, the reaction with the amine is generally faster than hydrolysis under these basic conditions.

-

-

pH Control: Begin monitoring the pH of the reaction mixture. The reaction generates HCl, which will lower the pH. Maintain the pH between 8 and 9 by the dropwise addition of a 10% (w/v) aqueous sodium carbonate solution.[5]

-

Trustworthiness Check: Maintaining a basic pH is critical. It neutralizes the HCl byproduct, preventing the protonation of the cyclohexylamine nucleophile, which would render it unreactive. A pH of 8-9 ensures a sufficient concentration of the free amine is available for the reaction.

-

Part 2: Reaction Monitoring

-

Stirring and Duration: Allow the reaction to stir vigorously at room temperature for 6-8 hours.

-

TLC Analysis: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Mobile Phase: 30% Ethyl Acetate in Hexanes.

-

Procedure: Spot the starting sulfonyl chloride (dissolved in ethyl acetate), cyclohexylamine, and the reaction mixture on a TLC plate.

-

Visualization: View the plate under a UV lamp (254 nm). The disappearance of the sulfonyl chloride spot indicates the reaction is complete. The product, N-cyclohexyl-3-bromo-4-methoxybenzenesulfonamide, should appear as a new, less polar spot than the amine.

-

Part 3: Work-up and Product Isolation

-

Acidification: Once the reaction is complete (as determined by TLC), cool the flask in an ice bath. Slowly acidify the reaction mixture to a pH of ~3 by adding 3M HCl dropwise.[5]

-

Expert Insight: Acidification serves two purposes: it protonates any excess cyclohexylamine, making it water-soluble, and it ensures the sulfonamide product, which is insoluble in acidic water, precipitates completely.

-

-

Precipitation and Filtration: A white solid product should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

-

Collection: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any water-soluble salts and impurities.

-

Drying: Dry the product either in a desiccator under vacuum or in a vacuum oven at a low temperature (40-50 °C) until a constant weight is achieved.

Part 4: Purification

-

Recrystallization: The crude, dried product can be further purified by recrystallization to remove any minor impurities.

-

Solvent System: Methanol or ethanol are suitable solvents for recrystallizing sulfonamides.[5][7]

-

Procedure: Dissolve the crude solid in a minimum amount of hot methanol. If any insoluble material remains, filter the hot solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly under vacuum.

Experimental Workflow Diagram

Caption: A flowchart outlining the major steps of the synthesis protocol.

Characterization and Data

The identity and purity of the synthesized N-cyclohexyl-3-bromo-4-methoxybenzenesulfonamide should be confirmed using standard analytical techniques.

| Parameter | Expected Result | Method |

| Physical Appearance | White to off-white crystalline solid | Visual Inspection |

| Yield | Typically 80-90% | Gravimetric |

| Melting Point | To be determined experimentally | Melting Point Apparatus |

| TLC R_f | ~0.4 (30% EtOAc/Hexanes) | TLC |

| Purity | ≥95% | HPLC[6] |

| Identity Confirmation | Expected [M+H]⁺ at m/z 350.03/352.03 | Mass Spectrometry (ESI+)[6] |

Note: The expected mass reflects the two major isotopes of Bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance, resulting in a characteristic M/M+2 isotopic pattern.

Safety & Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good option), and safety goggles or a face shield when handling reagents.[8]

-

Chemical Fume Hood: All manipulations of 3-bromo-4-methoxybenzenesulfonyl chloride and cyclohexylamine must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][8]

-

Sulfonyl Chloride Hazard: Sulfonyl chlorides are corrosive and react with water, including moisture in the air, to release HCl gas.[2][9] They cause severe skin burns and eye damage. Handle in a dry environment and avoid contact with skin and eyes.[10]

-

Amine Hazard: Cyclohexylamine is corrosive and flammable. It can cause skin and eye burns and is harmful if inhaled or absorbed through the skin.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Hydrolyzed sulfonyl chloride. 2. Incorrect pH (too acidic). 3. Insufficient reaction time. | 1. Use fresh, properly stored sulfonyl chloride.[6] 2. Carefully monitor and maintain pH between 8-9 during the reaction. 3. Allow the reaction to run longer, continuing to monitor by TLC. |

| Oily Product Obtained | 1. Presence of impurities inhibiting crystallization. 2. Incomplete drying. | 1. Purify the crude oil using column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum. |

| Product Fails to Crystallize | 1. Impurities present. 2. Inappropriate recrystallization solvent. | 1. Re-purify the product using a different method (e.g., column chromatography). 2. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes).[6] |

References

- Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

-

Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. RSC Advances. Retrieved from [Link]

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

-

Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]

-

PubMed. (2011, October 15). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Retrieved from [Link]

-

Fisher Scientific. (2024, February 12). SAFETY DATA SHEET. Retrieved from [Link]

-

Quora. (2023, April 10). What is the method of analysis of sulphonamides? Retrieved from [Link]

-

Academic.oup.com. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Cyclohexyl-4-methoxybenzenesulfonamide. PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. scilit.com [scilit.com]

- 5. N-Cyclohexyl-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 8. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.co.uk [fishersci.co.uk]

Application Note: Precision Functionalization of Brominated Sulfonamide Scaffolds

This Application Note is designed for medicinal chemists and process scientists seeking to functionalize bromine handles on sulfonamide scaffolds. It prioritizes robustness, scalability, and mechanistic understanding.

Introduction: The Sulfonamide "Linchpin"

In drug discovery, the sulfonamide group (

This guide focuses on functionalizing the bromine position of a pre-existing sulfonamide scaffold. We treat the bromo-sulfonamide not just as a substrate, but as a "linchpin" intermediate that allows for late-stage diversification via C-C and C-N bond formation.

Strategic Decision Matrix

Before selecting a protocol, the chemist must assess the substrate's electronic and steric environment.

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on sulfonamide substitution.

Strategic Considerations & Protecting Groups[1][2][3]

The "Catalyst Poison" Problem

Unprotected sulfonamides possess an acidic proton. Under the basic conditions of cross-coupling, deprotonation generates a sulfonamidate anion (

Recommendation:

-

For Suzuki Coupling: Unprotected substrates often work if 3.0+ equivalents of base are used (to keep the sulfonamide fully deprotonated and soluble) and water is present to facilitate boronate speciation.

-

For Buchwald-Hartwig: Protection is highly recommended . The strong bases (NaOtBu, LHMDS) required for amination are incompatible with the acidic N-H.

Preferred Protecting Groups:

-

2,4-Dimethoxybenzyl (DMB): Cleaved with TFA/DCM. Excellent for acid-stable products.

-

SEM (2-(Trimethylsilyl)ethoxymethyl): Cleaved with TBAF. Ideal for base-sensitive work.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)[4]

This protocol is optimized for coupling aryl/heteroaryl boronic acids to bromo-sulfonamides. It utilizes a bulky, electron-rich phosphine ligand to prevent catalyst deactivation.

Materials

-

Substrate: Bromo-benzenesulfonamide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (Best for robustness) or XPhos Pd G4 (Best for sterically hindered substrates)

-

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology

-

Setup: Charge an oven-dried reaction vial with the bromo-sulfonamide (1.0 mmol), boronic acid (1.5 mmol), and base (3.0 mmol).

-

Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent & Catalyst: Add degassed Dioxane (4 mL) and Water (1 mL). Crucial: Add the Pd catalyst (2-5 mol%) LAST to prevent oxidation.

-

Reaction: Heat to 80–90°C for 4–16 hours.

-

Note: If the sulfonamide is unprotected, the mixture may initially be heterogeneous. It should clarify as the reaction proceeds and the temperature rises.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to protonate the sulfonamide if unprotected) and Brine. Dry over

.[1]

Troubleshooting Table

| Observation | Root Cause | Solution |

| Low Conversion | Catalyst poisoning by sulfonamide N. | Switch to XPhos Pd G4 ; Increase base to 4 equiv. |

| Homocoupling | Oxidation of boronic acid. | Degas solvents more rigorously; Add boronic acid slowly. |

| Protodehalogenation | Hydride source in solvent/base. | Use anhydrous conditions; Switch solvent to Toluene/Water. |

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Constructing C-N bonds on a sulfonamide scaffold is challenging due to the competing nucleophilicity of the sulfonamide nitrogen versus the exogenous amine. Protection is mandatory for primary sulfonamides.

Materials

-

Substrate: N-protected Bromo-sulfonamide (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (Primary amines) or RuPhos Pd G4 (Secondary amines)

-

Base: NaOtBu (1.5 equiv) or LHMDS (for base-sensitive substrates)

-

Solvent: Anhydrous t-Amyl Alcohol or Toluene

Step-by-Step Methodology

-

Glovebox/Schlenk: In a nitrogen-filled glovebox, combine the Pd-precatalyst (2 mol%) and Base (1.5 equiv) in the reaction vial.

-

Substrate Addition: Add the protected bromo-sulfonamide (1.0 equiv) and the amine coupling partner (1.2 equiv).

-

Solvent: Add anhydrous t-Amyl alcohol (0.2 M concentration).

-

Activation: Seal the vial and heat to 60–80°C .

-

Expert Insight: t-Amyl alcohol is superior to toluene here because it solubilizes the polar catalytic intermediates better, preventing "black Pd" precipitation.

-

-

Monitoring: Monitor via LCMS. If the reaction stalls, add 1 mol% more catalyst.

Protocol 3: Metallaphotoredox C(sp3) Coupling

This is a cutting-edge method to attach alkyl groups (e.g., methyl, cyclopropyl) to the aromatic ring, escaping "flatland" drug design. It uses a dual catalytic cycle (Nickel + Iridium/Ruthenium).

Mechanism & Workflow

The reaction relies on the oxidative addition of Ni(0) to the aryl bromide, followed by interception of an alkyl radical generated by the photocatalyst.

Figure 2: Dual catalytic cycle merging Nickel cross-coupling with Photoredox radical generation.

Protocol Details

-

Catalyst 1: NiCl2·dtbbpy (5 mol%)

-

Catalyst 2: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

-

Reagents: Alkyl-trifluoroborate salt (1.5 equiv),

(3 equiv). -

Light Source: Blue LED (450 nm).

-

Procedure:

-

Combine all solids in a vial.

-

Add degassed DMF or DMSO.

-

Irradiate with Blue LED and a fan (to keep temp < 35°C) for 12-24 hours.

-

Note: Oxygen is detrimental. Degas thoroughly.

-

References

-

Suzuki-Miyaura Coupling of Sulfonamides

-

BenchChem Application Notes: "Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine."[2]

-

-

Buchwald-Hartwig Amination Scope

- Organic Chemistry Portal: "Buchwald-Hartwig Amin

-

[Link]

-

Metallaphotoredox Mechanism

-

Protecting Group Strategies

- Chem-Station: "Sulfonyl Protective Groups and their stability."

-

[Link]

Sources

Troubleshooting & Optimization

Removing unreacted cyclohexylamine from sulfonamide reaction mixtures

Topic: Removing Unreacted Cyclohexylamine (CHA)

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports difficulty isolating pure sulfonamide due to persistent cyclohexylamine (CHA) contamination.

Introduction: The Chemo-Physical Challenge

Welcome to the technical support center. You are likely dealing with a reaction where a sulfonyl chloride was treated with cyclohexylamine (or similar aliphatic amine) to form a sulfonamide.

The Core Problem:

Cyclohexylamine is a strong base (

-

If you wash with strong base (NaOH): You deprotonate the sulfonamide, sending both product and impurity into the water.

-

If you wash with strong acid (HCl): You protonate the amine (good), but if your sulfonamide contains a basic heterocycle (e.g., pyridine), you might lose your product to the aqueous layer.

Select the module below that best fits your product's chemical profile.

Module 1: Liquid-Liquid Extraction (The Standard Protocol)

Best For: Neutral sulfonamides (no basic side groups like morpholine, pyridine, or imidazole).

The "Copper Complex" Method (Visual & Mild)

Why this works: Aliphatic amines form water-soluble, deep blue coordination complexes with Cu(II), while sulfonamides generally do not coordinate strongly under these conditions.

Protocol:

-

Dilute: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Prepare Reagent: Make a 10% w/v aqueous solution of Copper(II) Sulfate (

). -

Wash: Add the

solution to your separatory funnel (1:1 volume ratio with organic layer). -

Observe: Shake vigorously.

-

Indicator: The aqueous layer will turn Deep Blue/Purple if cyclohexylamine is present.

-

-

Repeat: Drain the aqueous layer.[1][2] Repeat the wash until the aqueous layer remains Pale Blue (color of the reagent itself), indicating no more amine is being extracted.

-

Final Polish: Wash once with brine, dry over

, and concentrate.

The "pH-Switch" Method (Rigorous)

Why this works: It exploits the

Protocol:

-

Dissolve: Ensure crude is fully dissolved in EtOAc (avoid Ether; amine salts can be soluble in Ether).

-

Acid Wash: Wash 2x with 1M HCl .[2][3]

-

Caution: Do not use concentrated HCl; it may hydrolyze the sulfonamide bond.

-

-

Water Wash: Wash 1x with distilled water.

-

Base Wash (Optional/Risky): Wash 1x with Saturated

.-

Critical Check: This removes acidic impurities.[2] However, if your sulfonamide is electron-deficient (

< 7), it may deprotonate. Test a small aliquot first.

-

-

Dry & Concentrate: Use

and rotovap.[3]

Module 2: Solid-Phase Scavenging (High-Value/Small Scale)

Best For: Late-stage drug candidates, parallel synthesis, or when avoiding aqueous workup (emulsion risks).

Strategy A: Ionic Capture (Strong Cation Exchange)

Reagent:SCX-2 (Silica-Propylsulfonic Acid) or MP-TsOH (Macroporous Polystyrene-Toluenesulfonic Acid) . Mechanism: Acid-Base reaction.[2][3][4] The resin acts as a solid acid, trapping the basic CHA.

Workflow:

-

Calculate: Use 3–5 equivalents of resin relative to the excess cyclohexylamine (not the starting amount).

-

Incubate: Add resin to the reaction mixture (DCM or MeOH compatible). Stir for 30–60 minutes.

-

Filter: Filter through a fritted cartridge.

-

Result: The CHA remains on the filter; the filtrate contains your pure sulfonamide.

Strategy B: Covalent Capture (Electrophilic Scavenger)

Reagent:PS-Isocyanate or PS-Benzaldehyde . Mechanism: The unreacted CHA attacks the isocyanate on the bead to form a urea, which is covalently bound to the polymer.

Workflow:

-

Add Resin: Add 2–3 equivalents of PS-Isocyanate relative to excess amine.

-

Stir: Requires longer time (2–16 hours) or gentle heating (40°C) to ensure complete reaction.